molecular formula C10H13Cl2NO3 B1203179 Dicamba-dimethylammonium CAS No. 2300-66-5

Dicamba-dimethylammonium

Cat. No.: B1203179
CAS No.: 2300-66-5
M. Wt: 266.12 g/mol
InChI Key: JDRFUUBRGGDEIZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dicamba-dimethylammonium is synthesized by reacting dicamba with dimethylamine. The reaction typically occurs in an aqueous medium, where dicamba is dissolved in water and then reacted with an aqueous solution of dimethylamine. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis in reactors designed to handle exothermic reactions. The process includes steps such as:

Chemical Reactions Analysis

Types of Reactions: Dicamba-dimethylammonium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Dicamba-dimethylammonium acts as a synthetic auxin, mimicking natural plant hormones. It disrupts plant growth by:

Comparison with Similar Compounds

Uniqueness: Dicamba-dimethylammonium is unique due to its enhanced solubility and effectiveness in controlling glyphosate-resistant weeds. Its ability to be used in combination with other herbicides like glyphosate makes it a versatile tool in integrated weed management systems .

Properties

IUPAC Name

3,6-dichloro-2-methoxybenzoic acid;N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3.C2H7N/c1-13-7-5(10)3-2-4(9)6(7)8(11)12;1-3-2/h2-3H,1H3,(H,11,12);3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRFUUBRGGDEIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC.COC1=C(C=CC(=C1C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3.C2H7N, C10H13Cl2NO3
Record name DIMETHYLAMINE DICAMBA
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DSSTOX Substance ID

DTXSID9034369
Record name Dicamba-dimethylammonium
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Molecular Weight

266.12 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dimethylamine dicamba is a colorless to white crystalline powder. Mildly corrosive. Used as an herbicide., Colorless to white solid; [CAMEO]
Record name DIMETHYLAMINE DICAMBA
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Record name Dicamba dimethylamine
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CAS No.

2300-66-5
Record name DIMETHYLAMINE DICAMBA
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Record name Dicamba dimethylamine salt
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Record name Dicamba-dimethylammonium [ISO]
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Record name Dicamba-dimethylammonium
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Record name 3,6-dichloro-o-anisic acid, compound with dimethylamine (1:1)
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Record name DICAMBA-DIMETHYLAMMONIUM
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Record name DIMETHYLAMINE DICAMBA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mode of action of Dianate on its target weed species?

A1: Dianate, a derivative of benzoic acid, disrupts plant growth by mimicking the natural plant hormone auxin. [] While its exact mechanism remains unclear, it's believed to cause uncontrolled, rapid growth in susceptible plants, ultimately leading to their death. []

Q2: Has resistance to Dianate been observed in any weed species?

A2: Research indicates that while resistance to other herbicide classes is prevalent, Dianate remains effective against certain resistant biotypes. For instance, a study in Ukraine found no multiple resistance in Amaranthus retroflexus to Dianate, even when resistance to ALS inhibitors, glyphosate, and other common herbicides was present. []

Q3: How does the addition of ammonium sulfate impact the effectiveness of Dianate?

A3: Interestingly, studies suggest that combining Dianate with ammonium sulfate can enhance its weed control efficacy. [] This effect was particularly notable against ALS-resistant Amaranthus retroflexus. [] Further research is needed to fully understand the mechanisms behind this synergistic effect.

Q4: Are there any known strategies to enhance the effectiveness of Dianate against resistant weed biotypes?

A4: Research suggests that formulating Dianate with specific compounds can improve its efficacy. One study highlights that combining Dianate with topramesone, a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, effectively controlled ALS-resistant Amaranthus retroflexus. [] This finding underscores the potential of formulating Dianate with other herbicides to combat resistance.

Q5: What are the implications of identifying Dianate-resistant weed species for agricultural practices?

A5: The emergence of weed resistance to any herbicide, including Dianate, necessitates a reevaluation of weed management strategies. Farmers and researchers must work together to implement integrated weed management practices, such as crop rotation, cover cropping, and the use of multiple herbicide modes of action, to delay the development and spread of resistance. []

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